molecular formula C21H26O2Si B13350096 (S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde

(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde

Cat. No.: B13350096
M. Wt: 338.5 g/mol
InChI Key: BEJHTGDUHGRIEK-HXUWFJFHSA-N
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Description

(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde is a chiral compound featuring a cyclopropyl group and a tert-butyldiphenylsilyl ether moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity patterns.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and desilylated compounds .

Scientific Research Applications

(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde involves its reactivity due to the presence of the aldehyde group and the silyl ether. The molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde is unique due to the combination of the chiral center, the cyclopropyl group, and the tert-butyldiphenylsilyl ether. This combination imparts distinct reactivity and stability characteristics, making it valuable in various synthetic applications .

Properties

Molecular Formula

C21H26O2Si

Molecular Weight

338.5 g/mol

IUPAC Name

(2S)-2-[tert-butyl(diphenyl)silyl]oxy-2-cyclopropylacetaldehyde

InChI

InChI=1S/C21H26O2Si/c1-21(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-20(16-22)17-14-15-17/h4-13,16-17,20H,14-15H2,1-3H3/t20-/m1/s1

InChI Key

BEJHTGDUHGRIEK-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H](C=O)C3CC3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C=O)C3CC3

Origin of Product

United States

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